molecular formula C13H15F2NO5 B13474449 3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid

3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid

Cat. No.: B13474449
M. Wt: 303.26 g/mol
InChI Key: ZTBNRSYJHOKAGL-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a difluoromethoxy substituent on a benzoic acid core

Preparation Methods

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents. The final step involves the formation of the benzoic acid core through various organic reactions, such as Friedel-Crafts acylation .

Chemical Reactions Analysis

3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid undergoes several types of chemical reactions:

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid involves its interaction with various molecular targets. The Boc group provides stability and protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming covalent bonds with target molecules. The difluoromethoxy group can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid can be compared with similar compounds such as:

    3-{[(tert-butoxy)carbonyl]amino}benzoic acid: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

    3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoic acid:

Properties

Molecular Formula

C13H15F2NO5

Molecular Weight

303.26 g/mol

IUPAC Name

3-(difluoromethoxy)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H15F2NO5/c1-13(2,3)21-12(19)16-8-4-7(10(17)18)5-9(6-8)20-11(14)15/h4-6,11H,1-3H3,(H,16,19)(H,17,18)

InChI Key

ZTBNRSYJHOKAGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC(F)F

Origin of Product

United States

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